2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C20H18N4O3S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-26-16-8-3-2-7-15(16)21-18(25)13-29-20-23-22-19(17-9-5-11-28-17)24(20)12-14-6-4-10-27-14/h2-11H,12-13H2,1H3,(H,21,25) |
InChI Key |
HOPKASHRJFUEFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid in the presence of a suitable dehydrating agent.
Attachment of the Furan and Thiophene Groups: The furan and thiophene groups are introduced through nucleophilic substitution reactions.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with 2-methoxyphenylacetic acid to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Scientific Research Applications
2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides, which exhibit bioactivity modulated by substituent variations. Key analogues include:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Fluorine or nitro groups on the aromatic ring (e.g., 5-Fluoro-2-methylphenyl in ) enhance anti-exudative activity by improving binding affinity to inflammatory targets. Electron-Donating Groups (EDGs): Methoxy groups (e.g., 2-methoxyphenyl in the target compound) may increase bioavailability via improved lipophilicity but require optimization to avoid metabolic instability . Pyridine substitution (e.g., ) introduces basicity but may reduce membrane permeability .
Structural Stability and Solubility :
- Ethyl substituents at the triazole 4-position (e.g., ) improve conformational rigidity compared to bulkier groups like furan-2-ylmethyl.
- Sulfanyl linkers contribute to moderate aqueous solubility, but fluorinated aromatic rings (e.g., ) further enhance this property.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a multi-step route involving alkylation of triazole-thione intermediates with α-chloroacetamides, as seen in analogues . Yield optimization (typically 45–65% for derivatives ) depends on substituent compatibility during nucleophilic substitution.
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by the following features:
- Molecular Formula : C20H18N4O3S2
- Molecular Weight : Approximately 475.0 g/mol
- Functional Groups : Contains a methoxy group, thiophene and furan rings, and a triazole structure.
These structural components contribute to its interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus possess significant antimicrobial properties. A study highlighted that triazole derivatives exhibit activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the thiophene and furan rings in this compound may further enhance its antimicrobial efficacy through synergistic effects.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer properties. The compound may inhibit tumor growth by interfering with cellular proliferation pathways. Specific analogs have shown promise in preclinical studies as potential anticancer agents . The combination of the triazole ring with other heterocycles has been linked to improved selectivity and potency against cancer cell lines.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The triazole ring can act as an inhibitor for various enzymes involved in cellular metabolism and signaling pathways.
- Receptor Binding : Its structural features may facilitate binding to specific receptors, modulating their activity and influencing downstream signaling cascades.
Pharmacokinetics and Metabolism
A study on related compounds revealed important pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, sodium derivatives of similar triazoles showed favorable pharmacokinetic profiles with significant half-lives and bioavailability . Understanding these parameters is crucial for optimizing the therapeutic use of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide.
In Vitro Studies
In vitro studies have demonstrated that modifications to the triazole structure can lead to enhanced biological activity. For example, compounds with phenolic substitutions exhibited increased antibacterial potency compared to their unsubstituted counterparts . This suggests that further structural optimization could yield more effective derivatives.
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-methoxyphenyl)-4H-1,2,4-triazol | Triazole ring with methoxy group | Focused on different substitutions leading to varied biological activities |
| Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole | Incorporates pyridine instead of thiophene | Potentially different interaction profiles due to nitrogen in pyridine |
| 1-(3-amino-1,2,4-triazol-4-yl)-2-(4-chlorophenyl)ethanone | Features an amine on the triazole ring | Different biological targets due to amino substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
